6-(Trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
6-(Trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the empirical formula C8H5F3N2. It has a molecular weight of 186.13 . This compound is part of a class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including this compound, has been well studied in the past decade . The most effective protocols for their synthesis are metal-free direct synthesis methods, which include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group attached to the 6th carbon of the imidazo[1,2-a]pyridine ring . The SMILES string representation of this compound is FC(F)(F)C1=CN2C=CN=C2C=C1 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including this compound, have been the subject of various chemical reactions. These reactions are often aimed at modifying the compound to improve its biological activity or to create new compounds with potential pharmaceutical applications .Physical and Chemical Properties Analysis
This compound is a solid compound . Its unique physicochemical properties are thought to be due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Crystal Structure Analysis
- The imidazo[1,2-a]pyridine group, including variants like 6-(trifluoromethyl)imidazo[1,2-a]pyridine, demonstrates interesting structural properties. For example, a study on 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile revealed that the imidazo[1,2-a]pyridine group is essentially planar, indicating potential for detailed structural analysis and design in chemical synthesis (Fun et al., 2011).
Therapeutic Applications
- Imidazo[1,2-a]pyridine scaffolds, such as this compound, have broad applications in medicinal chemistry. They are noted for their potential in developing anticancer, antimicrobial, and antiviral agents, among other therapeutic applications (Deep et al., 2016).
Chemical Synthesis and Modification
- The compound has been involved in studies focusing on transition-metal-free, visible-light-mediated trifluoromethylation. This process allows for the efficient and convenient synthesis of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives, highlighting its versatility in chemical synthesis (Zhou et al., 2019).
- Research also includes the exploration of oxidative trifluoromethylation via C(sp2)-H bond functionalization, further expanding its synthetic applications (Monir et al., 2015).
Fluorescent Properties
- Investigations into the fluorescent properties of imidazo[1,2-a]pyridine-based compounds, including those with 6-(trifluoromethyl) groups, have been conducted. These studies are crucial for the development of novel fluorescent organic compounds, potentially useful in various scientific applications (Tomoda et al., 1999).
Synthesis Techniques
- Advanced synthesis techniques for imidazo[1,2-a]pyridines have been developed, including triflic anhydride-mediated annulation, showcasing the compound's role in modern chemical synthesis methodologies (Vuillermet et al., 2020).
Corrosion Inhibition
- Imidazo[1,2-a]pyridine derivatives, including those with 6-(trifluoromethyl) groups, have been evaluated for their performance as corrosion inhibitors, demonstrating potential in materials science and engineering (Saady et al., 2021).
Mechanism of Action
Target of Action
It is known that imidazopyridine derivatives, to which this compound belongs, have a wide range of applications in medicinal chemistry .
Mode of Action
Imidazopyridine derivatives are known to interact with various cellular targets, leading to changes in cellular function .
Biochemical Pathways
Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of various cells .
Result of Action
Imidazopyridine derivatives are known to have significant activity against various targets, leading to changes at the molecular and cellular levels .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
6-(Trifluoromethyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with glucagon-like peptide 1 receptor (GLP-1R), enhancing GLP-1 secretion and thereby modulating glucose metabolism . Additionally, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of its application. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound derivatives have demonstrated anti-proliferative activity by binding and inhibiting specific proteins such as MARK4 . This inhibition can lead to alterations in cell cycle progression and apoptosis. Furthermore, the compound’s impact on gene expression can result in changes in the expression levels of key regulatory genes involved in cellular metabolism and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the target. For instance, the compound has been shown to inhibit the activity of certain kinases, thereby modulating signaling pathways that control cell proliferation and survival . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cell signaling and gene expression, which may have implications for its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing glucose metabolism and reducing inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of this compound, while conjugation reactions with glutathione and glucuronic acid facilitate its elimination.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein, which can influence its bioavailability and therapeutic efficacy . Additionally, binding proteins in the plasma can modulate the distribution of this compound, affecting its localization and accumulation in target tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound derivatives have been shown to localize to the nucleus, where they can interact with nuclear receptors and transcription factors to modulate gene expression . This subcellular localization is essential for the compound’s ability to exert its biological effects.
Properties
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7-12-3-4-13(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIVIKBUQJRSQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653892 | |
Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936009-02-8 | |
Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine derivatives relate to their activity as GLP-1R agonists?
A1: The research primarily focuses on a specific derivative, 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate [, ]. While it highlights the core skeleton's potential, it does not delve into the Structure-Activity Relationship (SAR) details. Investigating how modifications to the core structure, including substitutions on the phenyl ring or variations in the acetate moiety, influence the compound's potency, selectivity, and overall activity as a GLP-1R agonist would require further investigation.
Q2: What are the potential applications of this compound derivatives beyond GLP-1R agonism?
A2: The provided research primarily explores the potential of a specific this compound derivative in the context of GLP-1R agonism for potential anti-diabetic treatments [, ]. Exploration of other potential applications for this class of compounds requires further research. This may include investigating their interactions with other biological targets and evaluating their potential in various therapeutic areas.
Q3: What is the crystal structure of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile and how does it contribute to our understanding of this class of compounds?
A3: The crystal structure of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile reveals a planar imidazo[1,2-a]pyridine group with a maximum deviation of 0.021 (1) Å []. The trifluoromethyl group and the methyl hydrogen atoms exhibit disorder over two sets of sites. Furthermore, the crystal packing analysis reveals infinite chains of molecules linked by C—H⋯N interactions forming distinct hydrogen-bond ring motifs []. While this structural information pertains to a specific derivative, it offers insights into the potential spatial arrangements and intermolecular interactions possible within this class of compounds, which can be valuable for further research and development.
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